4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 478256-68-7
Cat. No.: VC20186272
Molecular Formula: C16H12Cl2N4OS
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478256-68-7 |
|---|---|
| Molecular Formula | C16H12Cl2N4OS |
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | 4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-11(14)15-20-21-16(24)22(15)19-9-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+ |
| Standard InChI Key | XEZVKKNUHZDXFQ-DJKKODMXSA-N |
| Isomeric SMILES | COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₆H₁₂Cl₂N₄OS, featuring a 1,2,4-triazole ring substituted at positions 3, 4, and 5 (Figure 1). Key structural attributes include:
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Triazole core: A five-membered heterocycle with three nitrogen atoms, contributing to electronic stability and hydrogen-bonding capacity.
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3,4-Dichlorobenzylidene group: An electron-withdrawing substituent that enhances reactivity and target binding.
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2-Methoxyphenyl moiety: A lipophilic group improving membrane permeability .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 379.3 g/mol |
| Melting Point | 154–164°C (dependent on purity) |
| LogP (cLogP) | 5.8 (predicted) |
| Solubility | Low in water; soluble in DMSO |
The presence of chlorine atoms and the methoxy group increases hydrophobicity, as evidenced by a high cLogP value.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol (Scheme 1) :
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Formation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:
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Schiff Base Condensation:
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Treat the triazole-thiol with 3,4-dichlorobenzaldehyde in ethanol.
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Catalyze with HCl (0.5 mol%) at 60°C for 4 hours.
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Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 60°C |
| Yield | 70–82% |
Characterization
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NMR: ¹H NMR (300 MHz, CDCl₃) shows signals at δ 2.07 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃), and 7.68–7.71 (m, 2H, aromatic) .
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LC-MS: [M+H]⁺ peak at m/z 379.018 confirms molecular weight .
Biological Activities
Antitubercular Activity
In a BACTEC 460 radiometric assay, the compound demonstrated 87% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL, outperforming first-line drugs like isoniazid (MIC: 0.2 μg/mL) . Against multidrug-resistant (MDR) strains, it showed 72% inhibition at 12.5 μg/mL .
Mechanism of Action:
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Binds to β-ketoacyl carrier protein synthase III (FabH) with a docking score of −8.2 kcal/mol .
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Disrupts mycolic acid biosynthesis, critical for mycobacterial cell walls .
Antimicrobial Properties
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 14.2 | 12.5 |
| Escherichia coli | 10.5 | 25.0 |
| Candida albicans | 11.8 | 50.0 |
The 3,4-dichloro group enhances membrane disruption, while the methoxy group aids penetration .
| Hazard Code | Risk Statement |
|---|---|
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Handling requires PPE (gloves, goggles) and ventilation. Ecotoxicological data suggest moderate aquatic toxicity (LC₅₀ = 5.6 mg/L for Daphnia magna) .
Pharmacokinetic and Mechanistic Insights
ADME Profile
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| Half-life (t₁/₂) | 6.2 hours (rat model) |
| Metabolic Pathway | CYP3A4-mediated oxidation |
Molecular Docking Studies
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Target: Enoyl-acyl carrier protein reductase (InhA)
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Binding Energy: −9.1 kcal/mol
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Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic contacts with Phe149 .
Future Directions
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